Neodymium oxide

Description

Properties

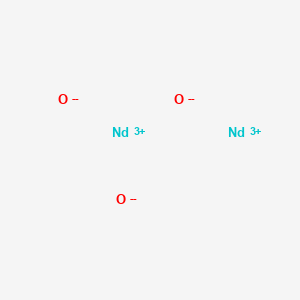

IUPAC Name |

neodymium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDDOISOJJCEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd2O3 | |

| Record name | neodymium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Neodymium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid, Blue solid; [Merck Index] Insoluble in water; Soluble in acids; Hygroscopic; Technical grade: brown powder; [Hawley] | |

| Record name | Neodymium oxide (Nd2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1313-97-9 | |

| Record name | Neodymium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium oxide (Nd2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEODYMIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYT3H319PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Neodymium Oxide and Its Nanostructures

Solution-Based Synthesis Approaches

Solution-based methods are widely utilized for the synthesis of neodymium oxide nanoparticles due to their relative simplicity, low cost, and ability to control particle characteristics. These techniques involve the chemical transformation of neodymium precursors in a liquid medium.

Chemical Precipitation and Homogeneous Co-precipitation Methods for Neodymium Oxide Nanoparticles

Chemical precipitation is a straightforward and extensively used method for producing neodymium oxide nanoparticles. nanotrun.com This technique involves the reaction of a neodymium salt solution with a precipitating agent to form an insoluble precursor, such as neodymium hydroxide (B78521) or neodymium carbonate. nanotrun.com This precursor is then separated, dried, and calcined at elevated temperatures to yield neodymium oxide. nanotrun.comresearchgate.net

A common approach involves using neodymium nitrate (B79036) as the precursor and ammonium (B1175870) bicarbonate as the precipitating agent. researchgate.net The resulting precursor is then calcined to produce phase-pure hexagonal Nd₂O₃ nanoparticles. researchgate.net One study reported the successful synthesis of Nd₂O₃ nanoparticles with a particle size of less than 20 nm after calcining the precursor at 750 °C for 2 hours. researchgate.net

Homogeneous co-precipitation is a variation of this method that offers better control over the particle size and morphology. primescholars.com In this technique, the precipitating agent is generated in-situ throughout the solution, leading to a more uniform precipitation process. primescholars.com Urea (B33335) is a frequently used reagent for this purpose, as its slow decomposition at elevated temperatures releases hydroxide ions gradually, leading to a controlled increase in pH and subsequent precipitation of neodymium hydroxide. primescholars.combendola.com The resulting neodymium hydroxide is then calcined to form neodymium oxide nanoparticles. primescholars.com For instance, using neodymium nitrate and urea, ellipsoidal Nd₂O₃ nanoparticles with an average size of 60-80 nm have been synthesized after calcination at 800°C for 3 hours. primescholars.com

Table 1: Comparison of Chemical Precipitation Methods for Neodymium Oxide Nanoparticles

| Method | Precursors | Precipitating Agent | Calcination Temperature (°C) | Resulting Particle Size (nm) |

| Chemical Precipitation | Neodymium Nitrate | Ammonium Bicarbonate | 750 | < 20 |

| Homogeneous Co-precipitation | Neodymium Nitrate, Urea | Urea (decomposes to form precipitant) | 800 | 60 - 80 |

Sol-Gel Synthesis Protocols for Neodymium Oxide and Composites

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. researchgate.net This process involves the conversion of a solution (sol) into a gel-like network containing both liquid and solid phases, followed by drying and heat treatment to obtain the final oxide material. researchgate.netscientific.net The sol-gel method offers excellent control over the purity, homogeneity, and particle size of the resulting neodymium oxide. researchgate.net

In a typical sol-gel synthesis of neodymium oxide, a neodymium precursor, such as neodymium nitrate, is dissolved in a solvent, often in the presence of a complexing agent. scispace.com For the synthesis of Nd₂O₃-SiO₂ nanocomposites, tetraethoxysilane (TEOS) is a common silica (B1680970) precursor. scispace.com The hydrolysis and condensation reactions of the precursors lead to the formation of a gel. Subsequent calcination of the gel at high temperatures removes organic residues and promotes the crystallization of neodymium oxide. scispace.com For example, cubic Nd₂O₃ nanocrystallites with an average size of approximately 20 nm have been formed within a silica matrix after heat treatment at 800°C for 10 hours. scispace.com

The sol-gel method is also employed to create composite materials where neodymium oxide is dispersed within another matrix, such as titania (TiO₂) or organically modified silicates (ORMOSILs). cambridge.orgspiedigitallibrary.org These composites can exhibit enhanced optical properties. For the preparation of Nd₂O₃/TiO₂/ORMOSIL composite thin films, a combination of the sol-gel technique and an inverse microemulsion method has been utilized. spiedigitallibrary.org

Hydrothermal and Solvothermal Techniques for Neodymium Oxide Morphology Control

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials with controlled morphologies. d-nb.inforesearchgate.netjst.go.jp These processes are carried out in a sealed vessel, called an autoclave, where a solution or suspension is heated above its boiling point, generating high pressure. d-nb.info The primary difference between the two is the solvent used: water in the hydrothermal method and a non-aqueous solvent in the solvothermal method. researchgate.netjst.go.jpcapes.gov.br

These techniques offer excellent control over the size, shape, and crystallinity of neodymium oxide nanostructures by tuning parameters such as temperature, pressure, reaction time, and the concentration of reactants. researchgate.netrsc.org For instance, one-dimensional nanostructures like nanorods can be synthesized. researchgate.netchalcogen.ro In one study, Nd(OH)₃ nanorods were first produced via a hydrothermal method, which were then converted to hexagonal Nd₂O₃ nanorods by calcination. chalcogen.ro The morphology of the final Nd₂O₃ is often inherited from the precursor hydroxide. whiterose.ac.uk

The choice of solvent in the solvothermal method plays a crucial role in determining the morphology of the final product. capes.gov.br Different alcohols, for example, can lead to neodymium oxide with varying morphologies, from fibrous to spheroidal. researchgate.netcapes.gov.br

Table 2: Influence of Hydrothermal/Solvothermal Parameters on Neodymium Oxide Morphology

| Method | Precursor | Solvent | Temperature (°C) | Time (h) | Resulting Morphology |

| Hydrothermal | Neodymium Oxide (industrial) | Water | 180 | 20 | Nanorods |

| Hydrothermal | Neodymium Nitrate | Water/Ethanol | 180 | 18 | Nanorods |

| Solvothermal | Neodymium Salts | Various Alcohols | - | - | Fibrous to Spheroidal |

Green Synthesis Methodologies for Neodymium Oxide Nanoparticles

Green synthesis has emerged as an eco-friendly and cost-effective alternative for producing nanoparticles. aip.orgdntb.gov.ua This approach utilizes natural resources, such as plant extracts, which contain phytochemicals that can act as reducing and capping agents, eliminating the need for toxic chemicals. aip.orgdntb.gov.uaresearchgate.net

Leaf extracts from various plants, including Terminalia catappa, Phyllanthus emblica, Citrus limetta, and Andrographis paniculata, have been successfully used to synthesize neodymium oxide nanoparticles. aip.orgdntb.gov.uaresearchgate.net In a typical green synthesis process, a neodymium salt solution is mixed with the plant extract. The phytochemicals in the extract, such as alkaloids, flavonoids, and polyphenols, facilitate the formation of a neodymium hydroxide or other precursor, which is then calcined to obtain Nd₂O₃ nanoparticles. aip.org

For example, aqueous extract of Terminalia catappa leaf has been used as a weak base source with neodymium nitrate as the precursor in a sol-gel-like green synthesis method. aip.org Similarly, extracts of Couroupita guianensis have been employed, sometimes in conjunction with ionic liquids as stabilizing agents, to produce Nd₂O₃ nanoparticles. nih.gov The use of plant extracts not only makes the process more sustainable but can also influence the size and properties of the resulting nanoparticles. researchgate.net

Microemulsion and Inverse Microemulsion Techniques for Neodymium Oxide Nanoparticle Synthesis

Microemulsion techniques provide a versatile method for the synthesis of nanoparticles with a narrow size distribution. cambridge.orgresearchgate.net A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically oil and water) stabilized by a surfactant. cambridge.org The synthesis of nanoparticles occurs within the nanometer-sized droplets of the dispersed phase, which act as nanoreactors. cambridge.org

In the inverse microemulsion (water-in-oil) technique, aqueous droplets containing the neodymium precursor are dispersed in a continuous oil phase. cambridge.org The addition of a precipitating agent to the microemulsion system initiates the formation of the precursor within these droplets. aip.org The size of the resulting nanoparticles can be controlled by adjusting the water-to-surfactant molar ratio. researchgate.net

For instance, neodymium oxide nanocrystals with sizes ranging from 5 to 60 nm have been synthesized using an inverse microemulsion technique with cyclohexane (B81311) as the oil phase and a mixture of non-ionic surfactants. cambridge.org The precursor, neodymium oxalate (B1200264), is formed within the aqueous nanodroplets and subsequently calcined to yield Nd₂O₃ nanoparticles. aip.org This method allows for the synthesis of nanoparticles with different morphologies, such as cubes, spheres, and ovals, by varying the synthesis conditions. researchgate.net

Thermal and Plasma-Assisted Synthesis Routes

Thermal and plasma-assisted methods involve high-energy processes to produce neodymium oxide, often directly from the vapor phase or through the decomposition of precursors at high temperatures.

Thermal decomposition, or pyrolysis, is a method where a precursor material, such as neodymium oxalate or neodymium nitrate, is heated to a high temperature in a controlled atmosphere, causing it to decompose and form neodymium oxide. nanotrun.comcapes.gov.br The process is relatively simple and can be scaled up for high-yield production. nanotrun.com For example, highly crystalline hexagonal Nd₂O₃ with a crystallite size of about 48 nm has been obtained by calcining neodymium oxalate decahydrate (B1171855) (Nd₂(C₂O₄)₃·10H₂O) at 1223 K (950 °C) for 2 hours. capes.gov.br The thermal decomposition of neodymium(III) peroxotitanate has also been studied as a route to produce neodymium titanate (Nd₂TiO₅). researchgate.net

Plasma-assisted synthesis utilizes the high temperatures and reactive species present in a thermal plasma to vaporize a precursor material, which then condenses to form nanoparticles. researchgate.net An inductively coupled radiofrequency (RF) thermal plasma can be used to synthesize highly uniform and crystalline Nd₂O₃ nanoparticles directly in a stable hexagonal crystal structure. primescholars.comresearchgate.net This method is particularly suitable for refractory materials like neodymium oxide and can produce nanoparticles with an average size of around 20 nm. primescholars.comresearchgate.net Another plasma-based approach involves a hydrogen plasma-metal reaction to first produce neodymium hydride nanoparticles, which are then passivated to form Nd₂O₃ nanoparticles. acs.org

Thermal Decomposition of Neodymium Precursors

Thermal decomposition is a widely utilized method for synthesizing neodymium oxide, involving the calcination of a precursor compound at elevated temperatures. The choice of precursor and the thermal processing conditions are critical factors that determine the characteristics of the final oxide product.

Commonly used precursors include neodymium salts such as oxalates, hydroxides, nitrates, and carbonates. The thermal decomposition of neodymium oxalate decahydrate (Nd₂(C₂O₄)₃·10H₂O), for instance, proceeds in a multi-step process. Initially, the precursor undergoes dehydration, followed by its decomposition into an intermediate, neodymium dioxycarbonate (Nd₂O₂CO₃). Finally, further heating leads to the decomposition of the dioxycarbonate into hexagonal neodymium oxide. researchgate.netcapes.gov.br A calcination temperature of 1223 K (950 °C) for two hours has been shown to yield high-crystallinity hexagonal Nd₂O₃ with a crystallite size of approximately 48 nm. researchgate.netcapes.gov.br

Similarly, neodymium hydroxide (Nd(OH)₃) and neodymium carbonate can be calcined to produce Nd₂O₃. The decomposition of neodymium hydroxide at 800 °C is one pathway to the oxide. The calcination of neodymium carbonate between 800–950 °C also yields Nd₂O₃, although this route can sometimes result in particle agglomeration. Furthermore, the cubic phase of Nd₂O₃ can be specifically synthesized through the thermal decomposition of neodymium dihydroxynitrate (Nd(OH)₂NO₃) at 800°C. researchgate.net

| Precursor | Calcination Temperature (°C) | Resulting Phase/Morphology | Source |

|---|---|---|---|

| Neodymium oxalate (Nd₂(C₂O₄)₃) | 950 | Hexagonal, ~48 nm crystallites | researchgate.netcapes.gov.br |

| Neodymium dihydroxynitrate (Nd(OH)₂NO₃) | 800 | Cubic phase | researchgate.net |

| Neodymium hydroxide (Nd(OH)₃) | 800 | Neodymium oxide | |

| Neodymium carbonate | 800-950 | Neodymium oxide (potential for agglomeration) |

Solution Combustion Synthesis of Neodymium Oxide

Solution Combustion Synthesis (SCS) is a versatile and rapid method for producing a wide range of nanoscale materials, including neodymium oxide. The process is characterized by a self-sustaining exothermic reaction within an aqueous solution or sol-gel medium containing an oxidizer and a fuel. acs.org Typically, metal nitrates (such as neodymium nitrate) act as the oxidizer, while organic compounds like urea, glycine, or citric acid serve as the fuel. acs.org

The synthesis begins by heating the precursor solution, usually to a temperature between 300 and 500 °C. This initial heating drives off the solvent, thickens the solution into a gel, and eventually initiates a highly exothermic, self-propagating combustion reaction. acs.org This rapid, fiery process decomposes the precursors and forms the desired oxide nanoparticles in a single, efficient step.

For example, a sol-gel auto-combustion method using neodymium nitrate, citric acid, and polyvinyl alcohol (PVA) as an additive can produce single-phase Nd₂O₃ powders with particle sizes in the range of 20–30 nm. researchgate.net In another application, a novel solution combustion technique yielded Nd₂O₃ nanoparticles with distinct crystalline structures depending on the final temperature; cuboid-shaped crystallites with a size of 4.22 nm were formed at 600 °C, while hexagonal crystallites of 5.22 nm were obtained at 900 °C. researchgate.net The properties of the resulting nanoparticles, such as particle size and crystal phase, can be controlled by adjusting parameters like the fuel-to-oxidizer ratio and the ignition temperature.

| Fuel | Oxidizer | Ignition/Calcination Temperature (°C) | Resulting Particle Size/Phase | Source |

|---|---|---|---|---|

| Citric Acid (+ PVA) | Neodymium Nitrate | Not specified | 20-30 nm, single phase | researchgate.net |

| Not specified | Not specified | 600 | 4.22 nm, cuboid | researchgate.net |

| Not specified | Not specified | 900 | 5.22 nm, hexagonal | researchgate.net |

Radiofrequency Thermal Plasma Route for Nanocrystalline Neodymium Oxide

The radiofrequency (RF) thermal plasma route is an advanced synthesis technique capable of producing highly uniform and pure nanocrystalline materials. In this method, a precursor is introduced into a high-temperature plasma jet, typically generated by inductively coupling radiofrequency fields to a flowing gas. The intense heat of the plasma causes the precursor to vaporize and decompose, followed by rapid cooling and condensation, which leads to the nucleation and growth of nanoparticles.

Synthesis of nanocrystalline Nd₂O₃ via an inductively coupled RF thermal plasma has been shown to be a particularly effective method. nih.govresearchgate.net A key advantage of this technique is that it directly yields nanoparticles with a stable hexagonal crystal structure and a faceted morphology. nih.govresearchgate.net The resulting nanoparticles are characterized by their high uniformity and a consistent average particle size of approximately 20 nm. nih.govprimescholars.combendola.com This direct, single-step synthesis into a stable crystalline form distinguishes the RF plasma route from many conventional processes that may require subsequent heat treatments to achieve the desired phase. nih.gov

Other Advanced Synthesis Methods for Neodymium Oxide Materials

Beyond the more established thermal and combustion methods, several other advanced techniques have been developed to synthesize neodymium oxide with tailored properties, especially for specialized applications like thin films and nanocomposites.

Microwave Irradiation Assisted Synthesis of Neodymium Oxide

Microwave-assisted synthesis utilizes microwave energy to rapidly and uniformly heat precursor solutions, often leading to faster reaction rates, higher yields, and improved product homogeneity compared to conventional heating methods. researchgate.net

One approach involves the microwave-assisted precipitation of a neodymium oxalate precursor (Nd₂(C₂O₄)₃·10H₂O), which is subsequently calcined to form Nd₂O₃. The thermal decomposition of this precursor proceeds through an amorphous carbonate phase at 400 °C and a hexagonal Nd₂O₂CO₃ phase at 500 °C, before finally yielding Nd₂O₃ at temperatures between 700–800 °C. researchgate.netresearchgate.net

Alternatively, direct microwave irradiation (MWI) of precursor solutions containing organic surfactants offers a rapid and versatile route to producing highly uniform, single-crystalline Nd₂O₃ nanostructures. This method allows for morphological control by varying the reaction time. For instance, Nd₂O₃ nanorods with dimensions of approximately 1.2 × 4–5 nm have been formed after 10 minutes of microwave heating, while square nanoplates (6 × 6 nm) can also be synthesized. acs.org The rapid and uniform heating provided by microwaves results in significantly more uniform nanostructures compared to those produced by conventional thermal heating under identical conditions. acs.org

Sonochemical Processes for Neodymium Oxide Nanoparticles and Composites

Sonochemical synthesis employs high-intensity ultrasound to drive chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. nanochemres.org This collapse generates localized hot spots with extremely high temperatures and pressures, creating unique conditions for the synthesis of nanomaterials. nanochemres.org

This technique has been successfully applied to the preparation of Nd₂O₃ nanoparticles and their composites. For example, Nd₂O₃ nanostructures have been synthesized using a sonochemical method with diethylenetriamine (B155796) as a precipitating agent. whiterose.ac.uk The method is also highly effective for creating composite materials. A simple sonochemical process has been used to prepare graphene oxide/neodymium oxide (GO/Nd₂O₃) composites. researchgate.net In a similar application, an ultrasound-assisted synthesis using a 30 kHz probe was employed to decorate graphene oxide with neodymium sesquioxide nanoparticles. researchgate.netnih.gov Furthermore, Nd₂O₃-SiO₂ nanocomposites have been obtained via a sonochemical route using putrescine as a basic agent. researchgate.net The sonochemical approach offers a low-cost, efficient, and environmentally friendly pathway for the fabrication of Nd₂O₃-based nanomaterials.

Molecular Beam Epitaxy (MBE) for Neodymium Oxide Thin Films and Heterostructures

Molecular Beam Epitaxy (MBE) is a sophisticated ultra-high vacuum (UHV) deposition technique used to grow high-purity, single-crystal thin films with atomic-level precision. nsf.gov It involves the sublimation of elemental or molecular sources, creating beams of atoms or molecules that travel to a heated substrate, where they condense and react to form an epitaxial film layer by layer. This precise control makes MBE ideal for fabricating complex heterostructures for electronic and optical devices.

MBE has been successfully used to grow high-quality neodymium oxide thin films on silicon (Si(001)) substrates, demonstrating its potential for use as a high-κ dielectric material in next-generation silicon devices. researchgate.net The growth process allows for the deposition of films with controlled thickness, from a few angstroms to several nanometers. researchgate.net A critical challenge in the growth of Nd₂O₃ on silicon is the potential for the formation of an undesirable silicide layer at the interface. However, research has shown that this can be effectively prevented by carefully controlling the oxygen partial pressure during the initial stages of growth and subsequent layer deposition. researchgate.net This level of control is essential for creating the sharp, high-quality interfaces required for high-performance electronic devices.

Hydrogen Plasma-Metal Reaction for Neodymium Oxide Nanoparticles

A notable and efficient method for synthesizing neodymium oxide (Nd₂O₃) nanoparticles is the Hydrogen Plasma-Metal Reaction (HPMR). This technique is valued for its capability to produce high-purity ultrafine metallic particles at a high production rate and relatively low cost. The synthesis is typically a two-step process. researchgate.net

The initial step involves the fabrication of neodymium hydride (NdHₓ) nanoparticles from a neodymium metal precursor using a hydrogen plasma-metal reaction. In this environment, the evaporation rate of the metal is a key factor; for instance, the evaporation rate of samarium has been observed to be about three times that of neodymium, which influences the size of the resulting hydride particles. researchgate.net

The second step is the conversion of the metal hydride nanoparticles into metal oxide nanoparticles. Neodymium oxide nanoparticles can be directly synthesized through the passivation of the neodymium hydride nanoparticles. researchgate.netbendola.com This passivation step, an oxidation process, can be performed at room temperature or elevated temperatures to yield the final Nd₂O₃ nanoparticles. researchgate.net

Research has demonstrated that this method can produce spherical Nd₂O₃ nanoparticles with a mean particle diameter of approximately 17 nm. researchgate.netbendola.com The HPMR method has also been successfully employed to create more complex core-shell nanostructures. For example, Fe/Nd₂O₃ core-shell nanoparticles with a mean diameter of 35 nm have been produced, highlighting the versatility of this synthesis route for creating composite nanomaterials. researchgate.net

Control of Morphology and Particle Dimensions in Neodymium Oxide Synthesis

The functional properties of neodymium oxide nanostructures are intrinsically linked to their size and shape. Consequently, significant research has focused on methodologies to precisely control these characteristics during synthesis. The use of structure-directing agents like surfactants and ionic liquids, along with the careful optimization of reaction conditions, allows for the creation of Nd₂O₃ with tailored morphologies, from simple spheres and rods to more complex hierarchical structures.

Influence of Surfactants and Ionic Liquids on Neodymium Oxide Nanoparticle Morphology

Surfactants and ionic liquids (ILs) serve as powerful tools in directing the morphology and size of Nd₂O₃ nanoparticles by influencing the nucleation and growth processes. These molecules can adsorb onto the surface of growing nanocrystals, modifying the surface energy of different crystal facets and preventing particle aggregation. ulaval.canih.gov

Surfactants: Cationic surfactants such as cetyltrimethylammonium bromide (CTAB) are commonly used. nih.gov In microemulsion systems, the molar ratio of water to CTAB (ω) can be varied to control the shape of the resulting neodymium hydroxide (Nd(OH)₃) precursors, which subsequently determines the morphology of the Nd₂O₃ nanoparticles after calcination. researchgate.net For example, by adjusting this ratio, morphologies including cubes, spheres, and oval-like structures have been achieved for both the precursor and the final oxide. researchgate.net In one study using a reverse microemulsion with CTAB, Nd₂O₃ nanoparticles with an average size of about 4 nm were synthesized after calcination at 900°C. magtech.com.cn Other surfactants, like sodium dodecyl sulfate (B86663) (SDS), have also been used as shape- and size-controlling agents in methods like thermal decomposition, yielding Nd₂O₃ nanoparticles with diameters in the range of 20–55 nm. whiterose.ac.uk

Ionic Liquids (ILs): Ionic liquids, valued for their unique solvent properties and ability to form structured reaction environments, have been employed as templates for Nd₂O₃ synthesis. nih.gov The type and concentration of the IL surfactant can dramatically influence the final morphology. In one study, varying the concentration of the IL surfactant 1-tetradecyl-3-methylimidazolium (B1224123) chloride ([C₁₄mim]Cl) led to different micelle structures that acted as templates, guiding the precipitation and resulting in distinct Nd₂O₃ morphologies. researchgate.net The use of an imidazolium-based IL, 1-butyl-3-methyl imidazolium (B1220033) hexafluorophosphate (B91526) ([BMIM]PF₆), as a stabilizing agent in a green synthesis approach has also been shown to improve the morphology and surface nature of Nd₂O₃ nanoparticles. researchgate.net Furthermore, halometallic ionic liquids have been immobilized on the surface of Nd₂O₃ nanoparticles to create novel heterogeneous catalysts. rsc.org

The table below summarizes the effect of different surfactants and ionic liquids on the morphology of neodymium oxide nanoparticles as reported in various studies.

| Surfactant/Ionic Liquid | Synthesis Method | Resulting Morphology | Particle Size | Reference(s) |

| Cetyltrimethylammonium bromide (CTAB) | Microemulsion | Cube, sphere, oval-like | - | researchgate.net |

| Cetyltrimethylammonium bromide (CTAB) | Microemulsion | Spherical | ~4 nm | magtech.com.cn |

| Sodium dodecyl sulfate (SDS) | Thermal Decomposition | Varied | 20-55 nm | whiterose.ac.uk |

| 1-tetradecyl-3-methylimidazolium chloride ([C₁₄mim]Cl) | Surfactant Liquid Template | Varied with concentration | - | researchgate.net |

| 1-butyl-3-methyl imidazolium hexafluorophosphate ([BMIM]PF₆) | Green Synthesis (Hydrothermal) | Improved morphology | - | researchgate.net |

Optimization of Reaction Parameters for Tailored Neodymium Oxide Structures

Beyond the use of additives, the fine-tuning of reaction parameters is a critical strategy for achieving desired Nd₂O₃ structures. Key parameters include temperature, pH, reaction time, and the choice of precursor. whiterose.ac.ukresearchgate.netamazonaws.com

Temperature: Calcination temperature plays a pivotal role in the crystallinity, phase, and size of the final oxide particles. The thermal decomposition of a precursor, such as neodymium hydroxide or neodymium oxalate, is a common step. researchgate.netwhiterose.ac.uk Studies show that insufficient temperatures (e.g., 500°C) may not lead to complete precursor decomposition, while excessively high temperatures (e.g., 700°C or higher) can cause an increase in both particle size and the degree of aggregation. whiterose.ac.uk For instance, a calcination temperature of 600°C was identified as optimal in one study for nanoparticle formation. whiterose.ac.uk In other work, obtaining pure hexagonal Nd₂O₃ required temperatures of at least 900°C. researchgate.netwhiterose.ac.uk The hydrothermal method allows for precise temperature control during the initial synthesis of the precursor; nanorods of Nd(OH)₃ can be formed, which are later converted to Nd₂O₃ nanoparticles upon annealing at high temperatures (e.g., 900°C). whiterose.ac.ukresearchgate.net

pH: The pH of the reaction solution is a crucial factor, particularly in precipitation and hydrothermal methods, as it governs the hydrolysis and condensation of neodymium precursors. The precipitation of Nd(OH)₃, the common precursor to Nd₂O₃, is highly pH-dependent, typically occurring at a pH of around 6.5 or higher. researchgate.net The choice of precipitating agent (e.g., ammonia, urea, ethylenediamine) can influence the grain size and shape of both the neodymium hydroxide precursor and the final neodymium oxide. bendola.comwhiterose.ac.uk For example, using urea in a homogeneous precipitation method allows for a gradual increase in pH, leading to the formation of fine, spherical, and agglomerated Nd₂O₃ nanoparticles with an average size of 60-80 nm after calcination. bendola.com The pH can also affect the stability of nanoparticle dispersions; acidification to a pH below 2.5 can help disperse aggregates. mcgill.ca

Reaction Time and Precursor: The duration of the reaction and the type of neodymium precursor used also exert significant influence. In hydrothermal synthesis, varying the reaction time (e.g., 10, 14, and 18 hours) affects the morphology and particle size of the product. whiterose.ac.uk The choice of the neodymium salt (e.g., nitrate vs. acetate) can determine the crystal structure (hexagonal or cubic) and morphology of the final oxide. whiterose.ac.ukresearchgate.net

The following table outlines the impact of key reaction parameters on the characteristics of synthesized neodymium oxide.

| Parameter | Method | Effect | Outcome | Reference(s) |

| Calcination Temperature | Thermal Decomposition | Influences crystallinity, phase, and size. Higher temperatures increase crystallinity and size. | 600°C found optimal for formation; 900°C needed for pure hexagonal phase. | researchgate.netwhiterose.ac.uk |

| pH | Precipitation/Hydrothermal | Controls precipitation and hydrolysis. | Nd(OH)₃ precipitates around pH 6.5. Choice of precipitant affects morphology. | bendola.comwhiterose.ac.ukresearchgate.net |

| Reaction Time | Hydrothermal | Affects particle growth and morphology. | Varied times (10-18h) result in different particle sizes. | whiterose.ac.uk |

| Precursor Type | Solvothermal/Hydrothermal | Determines final crystal structure and morphology. | Neodymium nitrate vs. acetate (B1210297) leads to different structures (hexagonal/cubic). | whiterose.ac.ukresearchgate.net |

Advanced Characterization Techniques for Neodymium Oxide Materials

Structural and Morphological Analysis

The physical and chemical behavior of neodymium oxide is intrinsically linked to its crystal structure and morphology. Advanced analytical methods are employed to meticulously investigate these aspects.

X-ray Diffraction (XRD) and Rietveld Refinement for Neodymium Oxide Crystalline Structures

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. In the context of neodymium oxide, XRD is used to identify the phase of the material, with different crystalline forms such as hexagonal (hP5), cubic (cI80), and face-centered cubic (fcc) lattices being reported. researchgate.net The technique works by directing X-rays at a sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a unique fingerprint of the material's crystal lattice.

Rietveld refinement is a powerful analytical method applied to XRD data to refine the crystal structure parameters. acs.org This computational technique involves fitting a calculated diffraction profile to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and phase composition. depaul.educdnsciencepub.com For instance, in the analysis of Nd-Fe-B sintered magnets, Rietveld refinement of XRD data has been used to quantify the volume fractions of the main Nd₂Fe₁₄B phase and secondary phases, including neodymium oxide. researchgate.net Studies on Nd₁₂FeO₃ have utilized Rietveld refinement to confirm an orthorhombic crystal structure and determine its lattice constants. unm.ac.id

The parameters refined in a typical Rietveld analysis include global parameters like background and sample displacement, as well as phase-specific parameters such as lattice parameters, scale factors, and peak shape functions. unm.ac.id The goodness-of-fit (GoF) is a statistical indicator of how well the calculated model matches the experimental data. unm.ac.id

Electron Microscopy (SEM, TEM, HR-TEM) for Neodymium Oxide Morphology and Nanostructure Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of neodymium oxide materials with high resolution.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. It is frequently used to observe the shape, size, and aggregation of neodymium oxide particles. For example, SEM analysis has been employed to study the morphology of Nd₁₂FeO₃ powder, revealing details about its particle structure. unm.ac.id

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the examination of the internal structure of materials. TEM has been instrumental in determining the particle size of neodymium oxide nanoparticles, with studies reporting sizes in the range of 22-40 nm. whiterose.ac.uk It can also reveal the morphology of nanostructures, such as the transformation of neodymium hydroxide (B78521) into nanoparticles with an average size of 100 nm after calcination. whiterose.ac.uk

High-Resolution Transmission Electron Microscopy (HR-TEM) provides atomic-level resolution, enabling the direct visualization of crystal lattices. HR-TEM analysis of neodymium oxide nanoparticles has confirmed their high crystallinity by revealing lattice spacings. whiterose.ac.uk In studies of Nd-Fe-B magnets, HR-TEM has been used to identify crystalline layers of neodymium oxide at the grain boundaries of Nd₂Fe₁₄B grains. researchgate.net

These electron microscopy techniques are often used in conjunction to provide a comprehensive understanding of the material's morphology, from the micrometer scale down to the atomic level. nih.govhbni.ac.in

Elemental Mapping and Compositional Analysis (EDAX/EDS) of Neodymium Oxide

Energy-Dispersive X-ray Spectroscopy (EDS or EDAX) is an analytical technique coupled with electron microscopy (both SEM and TEM) to determine the elemental composition of a sample. myscope.trainingthermofisher.com When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays that are unique to each element. myscope.training By detecting and analyzing the energy of these X-rays, EDS can identify the elements present and their relative abundance.

Elemental mapping is a powerful feature of EDS that provides a visual representation of the spatial distribution of elements within a sample. jeol.com This is achieved by scanning the electron beam across an area of the sample and collecting an EDS spectrum at each pixel. The resulting maps show the concentration of specific elements across the analyzed region.

In the study of neodymium oxide and related materials, EDS is crucial for confirming the purity of the synthesized material and for analyzing the composition of different phases. whiterose.ac.uknih.gov For example, in the analysis of Nd-Fe-B magnets, EDS mapping has been used to visualize the distribution of neodymium and iron. researchgate.net It can also be used to detect the presence of oxygen, confirming the formation of neodymium oxide phases. researchgate.net

Atomic Force Microscopy (AFM) for Neodymium Oxide Thin Film Surface Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about a sample's surface topography at the nanoscale. parksystems.com It is a powerful tool for characterizing the surface of thin films, offering insights into roughness, grain size, and other morphological features. oxinst.commdpi.com

In the context of neodymium oxide, AFM has been used to study the surface morphology of thin films. For instance, AFM has been employed to characterize Nd₂Ti₂O₇ thin films, revealing a dense and crack-free nanostructured surface. researchgate.net The technique can quantify surface roughness parameters such as the average roughness and root mean square (RMS) roughness. chalcogen.ro This information is critical for applications where the surface quality of the thin film is paramount.

AFM can be combined with other techniques, such as nano-FTIR, to simultaneously obtain chemical and morphological information at the nanoscale. mdpi.com

Spectroscopic Investigations of Neodymium Oxide

Spectroscopic techniques are vital for probing the chemical bonding and electronic structure of neodymium oxide.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding in Neodymium Oxide

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. nih.gov An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

The principle behind FTIR is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. mdpi.com The resulting absorption spectrum acts as a molecular "fingerprint," allowing for the identification of functional groups and the characterization of chemical bonding within a material. mdpi.comhelmholtz-berlin.de

X-ray Photoelectron Spectroscopy (XPS) for Neodymium Oxide Electronic and Bonding Structures

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For neodymium oxide (Nd₂O₃), XPS provides critical insights into its electronic and bonding characteristics.

The XPS spectra of Nd₂O₃ are characterized by distinct peaks corresponding to the core levels of neodymium and oxygen. The Nd 3d spectrum exhibits two main spin-orbit components, Nd 3d₅/₂ and Nd 3d₃/₂. researchgate.netmdpi.com The binding energies of these peaks are indicative of the Nd³⁺ oxidation state. researchgate.net For instance, in one study, the Nd 3d₅/₂ and Nd 3d₃/₂ peaks were observed at binding energies of approximately 981.8 eV and 1004.2 eV, respectively, with a spin-orbit splitting of 22.4 eV. mdpi.comnih.gov Another report identified the Nd 3d₅/₂ and Nd 3d₃/₂ features at 982.44 eV and 1005.52 eV. researchgate.net Deconvolution of the Nd 3d₅/₂ peak often reveals multiple components, which can be attributed to Nd₂O₃ and charge transfer effects, such as oxygen → Nd 4f³ electron transfer. researchgate.net

The O 1s spectrum provides information about the oxygen bonding environment. In Nd₂O₃, the O 1s peak is typically observed around 530-532 eV. researchgate.netaip.org For example, a peak at approximately 530 eV is assigned to oxygen in Nd-O-Nd bonds within the Nd₂O₃ molecule. aip.org The O 1s spectrum can be deconvoluted to distinguish between different oxygen species. For instance, a peak at 531.43 eV has been attributed to surface hydroxyl species, while a peak at 532.03 eV can be related to C-O-C or C=O bonding, often from surface contaminants. researchgate.net In studies of Nd₂O₃ films on silicon substrates, an additional peak around 531.3 eV has been identified, suggesting the formation of silicate-like Nd-O-Si bonding at the interface. aip.org

Annealing of Nd₂O₃ films can induce structural and chemical changes that are detectable by XPS. For example, after annealing at 800°C, the Si 2p core level spectra of a Nd₂O₃ film on silicon showed the formation of amorphous silica (B1680970). aip.org

Table 1: Representative XPS Binding Energies for Neodymium Oxide

| Core Level | Component | Binding Energy (eV) | Reference(s) |

| Nd 3d | 3d₅/₂ | 971.3 - 982.85 | researchgate.netmdpi.comopen.ac.uk |

| Nd 3d | 3d₃/₂ | 1004.2 - 1005.52 | researchgate.netmdpi.com |

| O 1s | Nd-O-Nd | ~530 - 531.83 | researchgate.netaip.org |

| O 1s | Surface OH⁻ | ~531.43 | researchgate.net |

| O 1s | Nd-O-Si | ~531.3 | aip.org |

Laser Raman Spectroscopy (LRS) for Structural Information of Neodymium Oxide

Laser Raman Spectroscopy (LRS) is a non-destructive technique that probes the vibrational modes of a material, providing detailed information about its crystal structure, phase, and purity. For neodymium oxide, which primarily exists in a hexagonal A-type structure, LRS is instrumental in identifying its characteristic phonon modes.

The A-type structure of Nd₂O₃ belongs to the P3m1 space group, which predicts four Raman active modes: two stretching modes (A₁g + E_g) and two bending modes (E_g + A₁g). aip.org Based on theoretical analysis and experimental observations, the Raman peaks of Nd₂O₃ can be assigned as follows: E_g bending mode at approximately 106.6 cm⁻¹, A₁g bending mode at 192.6 cm⁻¹, A₁g stretching mode at 426.5 cm⁻¹, and E_g stretching mode at 437.0 cm⁻¹. aip.org The stretching modes are expected to have higher frequencies than the bending vibrations. aip.org At ambient pressures, the A₁g and E_g stretching modes may partially overlap. aip.org

Studies on Nd₂O₃ nanoparticles have shown that doping with other elements, such as copper, can affect the Raman spectra. It has been observed that the intensity of the Raman peaks is reduced in Cu²⁺ doped samples. nih.gov High-pressure Raman spectroscopy studies have revealed that as pressure increases, the Raman bands of Nd₂O₃ shift to higher frequencies. aip.org For example, with increasing pressure up to 9.7 GPa, the two stretching Raman modes become more easily distinguishable. aip.org

Table 2: Raman Active Modes of Hexagonal A-type Neodymium Oxide

| Mode | Wavenumber (cm⁻¹) | Reference(s) |

| E_g (bending) | ~106.6 | aip.org |

| A₁g (bending) | ~192.6 | aip.org |

| A₁g (stretching) | ~426.5 | aip.org |

| E_g (stretching) | ~437.0 | aip.org |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Diffuse Reflectance Spectroscopy (DRS) of Neodymium Oxide

Ultraviolet-Visible (UV-Vis) absorption spectroscopy and Diffuse Reflectance Spectroscopy (DRS) are key techniques for investigating the optical properties of neodymium oxide, particularly its electronic transitions and band gap energy (E_g).

Nd₂O₃ nanoparticles typically exhibit strong and broad absorption bands in the UV region. For instance, DRS analysis of Nd₂O₃ nanoparticles has shown an absorption band with a maximum at 272 nm. bendola.com Another study on green-synthesized Nd₂O₃ nanoparticles reported a maximum wavelength (λ_max) of 378 nm. aip.org The absorption spectra of Nd₂O₃ doped into other materials, such as PMMA thin films, have shown absorption peaks in the range of 211-228 nm. ijsrp.org

The optical band gap of Nd₂O₃ can be determined from UV-Vis or DRS data using the Tauc plot method. The band gap for bulk Nd₂O₃ is reported to be around 4.7 eV. nih.gov However, for nanocrystalline Nd₂O₃, the band gap can be higher due to quantum confinement effects. nih.gov Studies have reported band gap values for Nd₂O₃ nanoparticles ranging from approximately 4.4 eV to 5.28 eV. nih.govbendola.comaip.org For example, a band gap of ~4.59 eV was calculated from DRS analysis of Nd₂O₃ nanoparticles synthesized by a co-precipitation method. bendola.com Another study reported a band gap of 4.4 eV for Nd₂O₃ nanoparticles with a λ_max of 378 nm. aip.org

Table 3: Optical Properties of Neodymium Oxide from UV-Vis and DRS

| Material | λ_max (nm) | Band Gap (E_g) (eV) | Reference(s) |

| Nd₂O₃ Nanoparticles (co-precipitation) | 272 | ~4.59 | bendola.com |

| Nd₂O₃ Nanoparticles (green synthesis) | 378 | 4.4 | aip.org |

| Cu²⁺ doped Nd₂O₃ Nanoparticles | ~254 | 5.28 | nih.gov |

| Nd₂O₃ doped PMMA films | 211 - 228 | - | ijsrp.org |

Photoluminescence (PL) and Fluorescence Spectroscopy of Neodymium Oxide Systems

Photoluminescence (PL) and fluorescence spectroscopy are powerful tools for studying the emission properties of neodymium oxide, which are crucial for its applications in luminescent devices and lasers. These techniques provide information about electronic transitions, defect states, and energy transfer mechanisms.

The emission spectra of Nd₂O₃ nanoparticles can exhibit multiple peaks across the UV, blue, and green regions, depending on the excitation wavelength. bendola.com For instance, when excited at 300 nm, Nd₂O₃ nanoparticles have shown emission peaks in the blue region (418–481 nm). bendola.com Excitation at 340 nm resulted in emissions in both the blue (440–484 nm) and green (519 nm) regions, while 380 nm excitation produced a green emission peak at 540 nm. bendola.com Weak PL peaks observed around 368–398 nm upon 300 nm excitation have been attributed to singly ionized oxygen vacancies. bendola.com

In Nd³⁺-doped systems, characteristic intra-4f shell transitions of the Nd³⁺ ion are observed. For example, in neodymium-doped vanadium pentoxide thin films, Nd³⁺-specific emissions were detected at 290 nm and 679 nm at higher doping levels. ekb.eg Similarly, Nd³⁺-doped glass systems exhibit characteristic fluorescence bands. A prominent emission is the ⁴F₃/₂ → ⁴I₁₁/₂ transition at approximately 1060 nm, which is highly suitable for high-power lasers. upc.edu Other observed transitions include ⁴F₃/₂ → ⁴I₉/₂ and ⁴F₃/₂ → ⁴I₁₃/₂. upc.edu

Table 4: Photoluminescence Emission of Neodymium Oxide Systems

| System | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Reference(s) |

| Nd₂O₃ Nanoparticles | 300 | 418 - 481 (blue) | bendola.com |

| Nd₂O₃ Nanoparticles | 340 | 440 - 484 (blue), 519 (green) | bendola.com |

| Nd₂O₃ Nanoparticles | 380 | 540 (green) | bendola.com |

| Nd³⁺-doped V₂O₅ Thin Films | - | 290, 679 | ekb.eg |

| Nd³⁺-doped Glass | 560 | ~1060 (⁴F₃/₂ → ⁴I₁₁/₂) | upc.edu |

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Structure of Neodymium Oxide

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for determining the local atomic structure of materials. It is element-specific and can provide information about the coordination number, bond distances, and chemical identity of the atoms surrounding a central absorbing atom. XAFS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For neodymium oxide, XAFS can be used to probe the local environment around the neodymium atoms. The XANES region provides information on the oxidation state and coordination geometry of Nd, while the EXAFS region gives quantitative details about the bond lengths and coordination numbers of the neighboring atoms. While specific XAFS studies focusing solely on the local structure of pure Nd₂O₃ are not extensively detailed in the provided search results, the principles of the technique are broadly applicable. The analysis of EXAFS data would involve fitting the experimental spectrum to theoretical models to extract structural parameters such as the Nd-O bond distance and the number of nearest oxygen neighbors. This information is crucial for understanding the atomic arrangement in both crystalline and amorphous forms of neodymium oxide and for tracking structural changes under different conditions, such as doping or temperature variations.

X-ray Magnetic Circular Dichroism (XMCD) for Magnetic Properties of Neodymium Oxide

X-ray Magnetic Circular Dichroism (XMCD) is a highly sensitive, element-specific magnetic characterization technique. It utilizes the differential absorption of left and right circularly polarized X-rays in a magnetic field to probe the spin and orbital magnetic moments of a specific element within a material.

Compton Profile Measurements for Electronic Momentum Distribution in Neodymium Oxide

Compton profile measurements are an experimental technique used to investigate the electron momentum distribution in a material. This method is based on the inelastic scattering of high-energy photons (typically gamma-rays or X-rays) by electrons. The energy spectrum of the scattered photons provides a projection of the ground-state electron momentum density.

The first experimental Compton profile of Nd₂O₃ was measured using a ¹³⁷Cs Compton spectrometer with 661.65 keV gamma radiation. scirp.org In this study, a pellet of high-purity (99.9%+) Nd₂O₃ was used as the target, and the scattered radiation was detected at an angle of 160°. scirp.org The experimental results were compared with theoretical profiles computed using various density functional theory (DFT) approaches within the linear combination of atomic orbitals (LCAO) scheme. scirp.org

Thermal and Thermogravimetric Analysis (TGA) of Neodymium Oxide Materials

Thermal and Thermogravimetric Analysis (TGA) is a fundamental technique used to evaluate the thermal stability and decomposition behavior of materials. bendola.com For neodymium oxide and its precursors, TGA provides critical information about phase transitions, dehydration, and decomposition temperatures. bendola.comdoaj.org

In a typical TGA of a neodymium oxide precursor, such as neodymium hydroxide (Nd(OH)₃) or neodymium oxalate (B1200264) (Nd₂(C₂O₄)₃·10H₂O), several distinct weight loss stages are observed as the temperature increases. bendola.comdoaj.org For instance, when neodymium hydroxide is heated, an initial weight loss occurs due to the removal of adsorbed and hydration water. bendola.com A significant weight loss event between 260 °C and 340 °C, corresponding to the dehydration of neodymium hydroxide to form neodymium oxyhydroxide (NdOOH), has been reported. bendola.com The complete conversion to neodymium oxide (Nd₂O₃) occurs at higher temperatures, often around 800 °C. bendola.com

Similarly, the thermal decomposition of neodymium oxalate hydrate (B1144303) involves multiple steps. doaj.orgresearchgate.net The initial weight loss corresponds to the removal of water of hydration. researchgate.net This is followed by the decomposition of the oxalate to form an intermediate neodymium dioxycarbonate (Nd₂O₂CO₃) phase at around 500 °C, which then decomposes at higher temperatures to yield the final neodymium oxide product. doaj.org

The addition of neodymium oxide to other materials, such as polyimides, has been shown to enhance their thermal stability. TGA results indicate that PI/Nd₂O₃ hybrids exhibit higher decomposition temperatures compared to pure polyimide. nih.gov For example, the 5% weight-loss temperature (Td5%) of polyimide hybrids can increase from 557 °C to 575 °C with the addition of Nd₂O₃. nih.gov

Interactive Data Table: Thermal Decomposition Stages of Neodymium Compounds

| Precursor Compound | Temperature Range (°C) | Weight Loss (%) | Decomposition Product |

| Neodymium Hydroxide | 260 - 340 | ~9.1 | Neodymium Oxyhydroxide (NdOOH) |

| Neodymium Hydroxide | > 800 | ~16.3 (total) | Neodymium Oxide (Nd₂O₃) |

| Neodymium Oxalate Hydrate | 48 - 140 | ~22.4 | Dehydrated Neodymium Oxalate |

| Neodymium Oxalate | ~400 - 500 | - | Neodymium Dioxycarbonate (Nd₂O₂CO₃) |

| Neodymium Dioxycarbonate | > 700 | - | Neodymium Oxide (Nd₂O₃) |

Dynamic Light Scattering (DLS) for Neodymium Oxide Nanoparticle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to determine the size distribution and stability of nanoparticles suspended in a liquid. mdpi.comsolids-solutions.com DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. youtube.com Smaller particles move more rapidly, leading to faster fluctuations in the scattered light. solids-solutions.com By analyzing these fluctuations, the hydrodynamic diameter of the nanoparticles can be calculated using the Stokes-Einstein equation. wyatt.com

DLS is a powerful tool for characterizing neodymium oxide nanoparticles, providing information on their average size and polydispersity index (PDI), which indicates the breadth of the size distribution. mdpi.comyoutube.com For instance, Nd₂O₃ nanoparticles synthesized by a microemulsion method were found to have a narrow size distribution with an average size of about 4 nm. magtech.com.cn In another study, DLS was used to confirm the particle size of ionic liquid-mediated neodymium oxide nanoparticles. taylorandfrancis.com

It is important to note that DLS measures the hydrodynamic diameter, which includes any solvent layers or capping agents on the nanoparticle surface. mdpi.com This can result in a larger particle size measurement compared to techniques like Transmission Electron Microscopy (TEM) that measure the core particle size. mdpi.com DLS is particularly valuable for in-situ monitoring of nanoparticle synthesis and aggregation in colloidal systems. mdpi.com

Interactive Data Table: DLS Analysis of Neodymium Oxide Nanoparticles

| Synthesis Method | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |

| Microemulsion | ~4 | Narrow | magtech.com.cn |

| Ionic Liquid-mediated | Confirmed | - | taylorandfrancis.com |

| Not Specified | 0.2 - 1000 (typical range) | Varies | wyatt.com |

Vibrating Sample Magnetometry (VSM) for Macroscopic Magnetic Properties of Neodymium Oxide

Vibrating Sample Magnetometry (VSM) is a highly sensitive technique used to measure the magnetic properties of materials. researchgate.netmeasurlabs.com In a VSM, the sample is vibrated in a uniform magnetic field, which induces an electrical signal in a set of pickup coils. lakeshore.com This signal is directly proportional to the magnetic moment of the sample, allowing for the determination of key magnetic parameters such as magnetization, coercivity, and remanence. lakeshore.com

Neodymium oxide itself exhibits paramagnetic behavior at room temperature. bendola.comprimescholars.com VSM measurements of Nd₂O₃ nanoparticles show a linear relationship between magnetization and the applied magnetic field, without saturation even at high fields, which is characteristic of paramagnetism. primescholars.comprimescholars.com This paramagnetic nature arises from the unpaired electrons in the Nd³⁺ ions. primescholars.com The coercivity of these nanoparticles has been reported to be around 23.29 Oe. primescholars.combendola.com

Interactive Data Table: VSM Data for Neodymium Oxide-Containing Materials

| Material | Magnetic Behavior | Coercivity (Hcj) | Remanence (Br) | Saturation Magnetization (Ms) |

| Nd₂O₃ Nanoparticles | Paramagnetic | ~23.29 Oe | - | Does not saturate |

| BaFe₁₂O₁₉ with 0.8% Nd₂O₃ | Ferromagnetic | 2.907 kOe | 2.135 kG | - |

| Fe/Nd₂O₃ Core-Shell Nanoparticles | Ferromagnetic | Slightly lower than Fe | Decreased from Fe | Decreased from Fe |

Fundamental Studies of Neodymium Oxide

Crystal Structure and Polymorphism of Neodymium Oxide

Neodymium oxide (Nd₂O₃) is a significant rare-earth sesquioxide that exhibits polymorphism, existing in different crystal structures depending on the temperature and synthesis conditions. The primary crystalline forms are the A-type hexagonal, B-type monoclinic, and C-type cubic structures. wikipedia.orgresearchgate.net

The most common polymorphs of neodymium oxide are the hexagonal (A-type) and cubic (C-type) phases. researchgate.netwhiterose.ac.uk The hexagonal phase, with the space group P-3m1, is generally stable at higher temperatures, while the cubic phase, belonging to the Ia-3 space group, is often observed at lower temperatures or as a metastable phase. wikipedia.orgsigmaaldrich.comscielo.br

The A-type hexagonal structure is the stable form for lighter lanthanide oxides, including neodymium oxide, at ambient conditions. wikipedia.orgresearchgate.net It features neodymium ions in a 7-coordinate geometry. materialsproject.org In contrast, the C-type cubic structure is typically formed at lower temperatures and can irreversibly transform into the A-type hexagonal phase at approximately 650°C. wikipedia.org Some studies have successfully synthesized hexagonal Nd₂O₃ at lower temperatures (e.g., 280°C) under specific conditions like slow deposition rates, while the cubic structure tends to be more prevalent under other conditions. aip.org The transformation from the cubic to the hexagonal phase is a key aspect of neodymium oxide's structural behavior. arxiv.org

The choice of precursor can also influence the resulting crystal structure. For example, the thermal decomposition of hydrated neodymium nitrate (B79036) can lead to the formation of body-centered cubic (bcc) Nd₂O₃, which subsequently transforms to the closed-packed hexagonal (cph) structure at higher temperatures (around 1037°C). researchgate.net Similarly, the hydrothermal synthesis of Nd(OH)₃ followed by calcination can yield cubic Nd₂O₃. whiterose.ac.uk

Interactive Data Table: Comparison of Hexagonal and Cubic Phases of Neodymium Oxide

| Feature | Hexagonal (A-type) Nd₂O₃ | Cubic (C-type) Nd₂O₃ |

| Crystal System | Trigonal/Hexagonal | Cubic |

| Space Group | P-3m1 materialsproject.org | Ia-3 researchgate.net |

| Stability | Stable at high temperatures wikipedia.org | Stable at low temperatures, metastable wikipedia.org |

| Transformation | - | Irreversibly transforms to A-type at ~650°C wikipedia.org |

| Coordination | Nd³⁺ in 7-coordinate geometry materialsproject.org | Nd³⁺ in 6-coordinate geometry |

| Precursor Influence | Can be formed from bcc-Nd₂O₃ at high temp researchgate.net | Can be formed from Nd(OH)₃ by calcination whiterose.ac.uk |

The morphology of neodymium oxide nanostructures is intrinsically linked to their crystallinity and the phase transitions they undergo. The synthesis method plays a crucial role in determining the final morphology, which can range from nanoparticles and nanorods to more complex shapes. whiterose.ac.uk

For instance, hydrothermal synthesis methods have been employed to produce Nd(OH)₃ nanorods, which upon calcination, transform into Nd₂O₃ nanorods with a hexagonal crystal structure. scielo.br Another study demonstrated that hydrothermal synthesis of Nd₂O₃ can result in dumbbell-shaped nanorods. whiterose.ac.uk In contrast, a combustion method was found to produce predominantly spherical nanoparticles. whiterose.ac.uk The reaction conditions, such as temperature and pressure, are pivotal in shaping the structure and morphology of the final product. whiterose.ac.uk

The transition between different crystalline phases is also influenced by morphology and synthesis conditions. A phase transition from a cubic to a hexagonal structure is thermodynamically expected with an increase in temperature to around 600°C. aip.org However, hexagonal Nd₂O₃ has been achieved at much lower temperatures under specific deposition rates, highlighting the kinetic and thermodynamic factors at play. aip.org High-pressure studies have shown that the ambient hexagonal structure of Nd₂O₃ can undergo a structural phase transition to a lower symmetry monoclinic phase at around 27 GPa, which is reversible upon pressure release. researchgate.net

Structural defects, such as oxygen vacancies, play a significant role in the properties and applications of neodymium oxide. These defects are often introduced during synthesis or post-processing treatments. For example, as-deposited neodymium oxide films are known to contain defects and oxygen vacancies. whiterose.ac.uk

The presence of singly ionized oxygen vacancies in Nd₂O₃ nanoparticles can be detected through photoluminescence spectroscopy. whiterose.ac.uk The concentration of these vacancies can be influenced by the fabrication method. For instance, Nd₂O₃ nanoparticles prepared by a homogeneous co-precipitation method using urea (B33335) showed a low concentration of these defects. whiterose.ac.uk

Structural defects are not always detrimental; in some cases, they are crucial for desired functionalities. For example, in photochromic applications of neodymium oxyhydride thin films, it is suggested that a certain level of "metastability" and associated structural defects in the as-deposited film are necessary for the photochromic bleaching effect. nih.gov Annealing processes can eliminate some of these defects, which in turn slows down the bleaching time. nih.gov In the context of high-k gate dielectrics, a high density of defects in as-grown Nd₂O₃ films can be detrimental to their electrical properties, but annealing can passivate trapped charges at these defect sites. nih.gov

Electronic Band Structure and Density of States in Neodymium Oxide Systems

The electronic properties of neodymium oxide, including its electronic band structure and density of states (DOS), are fundamental to understanding its optical and electrical behavior. These properties are investigated through both theoretical computations and experimental techniques.

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of neodymium oxide. scirp.orgresearchgate.netcitycollegekolkata.org These calculations provide insights into the arrangement of electronic bands and the position of the Fermi level (E_F).

DFT calculations have shown that the electronic bands of Nd₂O₃ can be divided into two main regions. The energy bands below the Fermi level are predominantly composed of states from the oxygen atoms, with a minor contribution from neodymium. scirp.org Conversely, the energy bands above the Fermi level are mainly derived from the neodymium atoms, with a negligible contribution from oxygen. scirp.org This distribution is also reflected in the density of states (DOS). scirp.org Theoretical models confirm an indirect band gap in Nd₂O₃. scirp.org

The treatment of the highly correlated f electrons of neodymium in these calculations is crucial for accuracy. Different approaches, such as DFT+U, are employed to better describe the electronic properties. researchgate.net The choice of the Hubbard U parameter can significantly influence the calculated electronic structure and band gap.

The energy band gap (E_g) is a critical parameter that determines the optoelectronic applications of a material. For neodymium oxide, the band gap has been determined for various forms, including nanoparticles and thin films, and the reported values show some variation depending on the synthesis method, morphology, and measurement technique.

Experimental studies have reported a wide range of band gap values for Nd₂O₃. For nanoparticles, values between 4.45 eV and 5.26 eV have been observed. researchgate.net Another study on nanoparticles synthesized via a green method reported a band gap of 4.4 eV. researchgate.net Nanoparticles prepared by homogeneous co-precipitation were found to have a band gap of approximately 4.59 eV. whiterose.ac.uk In some cases, the band gap for Nd₂O₃ nanoparticles is cited to be in the range of 5.25 eV to 5.70 eV. whiterose.ac.uk For pristine Nd₂O₃, a band gap of 3.8 eV has been calculated, corresponding to electronic transitions between the valence and conduction bands. nih.gov

Theoretical calculations using different DFT approaches have yielded band gap values such as 3.57 eV (PP-DFT-GGA). scirp.org It is noted that theoretical band gaps are often smaller than experimentally determined ones. scirp.org The synthesis method has a clear impact on the band gap; for example, Nd₂O₃ produced by a combustion method showed an optical band gap of 5.66 eV, while a hydrothermal method resulted in a band gap of 5.33 eV. whiterose.ac.uk

Interactive Data Table: Reported Energy Band Gap Values for Neodymium Oxide

| Material Form | Synthesis/Measurement Method | Reported Band Gap (eV) | Reference |

| Nanoparticles | Phytochemicals synthesis | 4.45 - 5.26 | researchgate.net |

| Nanoparticles | Green synthesis | 4.4 | researchgate.net |

| Nanoparticles | Homogeneous co-precipitation | ~4.59 | whiterose.ac.uk |

| Nanoparticles | General | 5.25 - 5.70 | whiterose.ac.uk |

| Pristine Nd₂O₃ | Calculation | 3.8 | nih.gov |

| Bulk | Theoretical (PP-DFT-GGA) | 3.57 | scirp.org |

| Nanoparticles | Combustion method | 5.66 | whiterose.ac.uk |

| Nanoparticles | Hydrothermal method | 5.33 | whiterose.ac.uk |

Electronic Orbital Contributions and Hybridization in Neodymium Oxide (e.g., NdNiO₃, Nd-doped ZnO)

The electronic properties of materials containing neodymium oxide are significantly influenced by the hybridization of electronic orbitals. In neodymium nickelate (NdNiO₃), a material known for its metal-insulator transition (MIT), the electronic structure is a complex interplay between nickel 3d, oxygen 2p, and neodymium 4f and 5d orbitals. ereztech.comamericanelements.comamericanelements.com The ground state is not a simple Ni³⁺ (3d⁷) configuration but is better described as a mixture of |3d⁷⟩ and |3d⁸L⟩ states, where L represents a hole on the oxygen ligand. ereztech.com This indicates a strong hybridization between the Ni 3d and O 2p orbitals. americanelements.comnih.gov This p-d hybridization is a key factor in the electronic and functional properties of transition-metal oxides. nih.gov

When neodymium is used as a dopant in zinc oxide (ZnO), it also significantly alters the electronic structure. Doping ZnO with Nd introduces new energy states primarily from the Nd-4f and Nd-5d orbitals, which hybridize with the O-2p states of the ZnO host. nih.govwikipedia.org This hybridization leads to a narrowing of the bandgap and can induce n-type degenerate semiconductor characteristics. nih.govfishersci.pt The Fermi level shifts into the conduction band, and the density of states near the valence and conduction band edges is modified by the Nd-4f and Nd-5d states. nih.govwikiwand.com This strong spd-f hybridization is also responsible for the ferromagnetic properties observed in Nd-doped ZnO systems. nih.govwikiwand.com

Table 1: Electronic Orbital Interactions in Neodymium Oxide-Containing Materials

| Material | Interacting Orbitals | Resulting Properties | References |

|---|---|---|---|

| NdNiO₃ | Ni 3d - O 2p | Strong p-d hybridization, influences metal-insulator transition. | ereztech.comnih.gov |

| Nd 5d/4f - O 2p | Contributes to the overall electronic band structure. | americanelements.comnih.gov | |

| Ni 3d - Nd 4f | Intermetallic charge transfer, influenced by Ni 3d-O 2p covalency. | americanelements.com | |

| Nd-doped ZnO | Nd 4f/5d - O 2p | Strong hybridization, introduces new charge carriers. | nih.govwikipedia.org |

| Nd 4f - Zn 4s/3p, O 2p | spd-f hybridization leading to ferromagnetism. | nih.govwikiwand.com |

Magnetic Properties and Quantum Phenomena in Neodymium Oxide-Containing Materials

Neodymium oxide (Nd₂O₃) is inherently paramagnetic, meaning it is weakly attracted to an external magnetic field. americanelements.comsigmaaldrich.com This property stems from the presence of unpaired electrons in the neodymium (Nd³⁺) ions. wikipedia.org In nanoparticle form, Nd₂O₃ retains this paramagnetic behavior. wikipedia.orgfishersci.ca Studies on Nd₂O₃ nanoparticles have shown that their magnetic response can be described by the presence of two distinct paramagnetic populations of Nd³⁺ ions. fishersci.ca One population exhibits the ideal magnetic moment for Nd³⁺, while the other shows a sub-ideal moment, which may be attributed to surface effects where the magnetic properties are altered. fishersci.ca

Magnetic exchange interactions, which are the quantum mechanical effects that determine the magnetic ordering of a material, are also crucial in neodymium oxide-containing systems. In ferrites substituted with neodymium, for example, the introduction of Nd³⁺ ions can lead to a decrease in the magnetic exchange interactions between the tetrahedral and octahedral sites within the crystal lattice. wikipedia.org This can result in a reduction of the Curie temperature, the temperature above which a material loses its permanent magnetic properties. wikipedia.org The competition between different magnetic moments, such as the paramagnetic moment of Nd³⁺ and the canted moments of other ions like Cr³⁺ or Fe³⁺, can lead to complex magnetic phenomena like negative magnetization. metabolomicsworkbench.org The study of these exchange interactions, which can occur between the f-orbitals of lanthanide ions and the p-orbitals of oxygen, is often investigated using techniques like magnetic dilution. nih.gov

A significant discovery in the study of neodymium nickel oxide (NdNiO₃) has been the observation of fractal patterns in its magnetic domains. americanelements.comwikipedia.orgscribd.com NdNiO₃ is a quantum material that exhibits a transition from a metallic to an insulating state and from a paramagnetic to an antiferromagnetic state at the same critical temperature. wikipedia.orgfishersci.ca Below this temperature, the material forms a patchwork of magnetic domains, which are small regions where the magnetic moments of the atoms are aligned in a particular direction. wikipedia.org

Using advanced X-ray imaging techniques, researchers found that the distribution of these magnetic domains in thin films of NdNiO₃ is not random but follows a self-similar, fractal geometry. americanelements.comwikipedia.org This means that the pattern of small and large domains looks similar at different magnification scales. americanelements.com This was an unexpected discovery, marking the first time such fractal arrangements were observed in a quantum material. americanelements.com Interestingly, these fractal domain patterns demonstrate a "memory" effect; when the material is heated above its transition temperature (erasing the magnetic order) and then cooled back down, the domains reappear in nearly the same configuration. This behavior suggests potential applications in information storage. americanelements.com

Neodymium oxide and its related compounds are at the forefront of research into quantum materials, which exhibit exotic electronic and magnetic properties due to quantum mechanical effects. wikipedia.org NdNiO₃, for instance, is considered a quantum material because of its coupled electronic and magnetic phase transitions and the discovery of fractal magnetic patterns. americanelements.comscribd.com The study of such materials is crucial for developing next-generation electronics, including neuromorphic devices that mimic biological neurons. wikipedia.org

Furthermore, heterostructures and thin films of transition metal oxides grown along specific crystallographic directions, such as the orientation, can give rise to topological states. These are robust electronic states protected by the symmetry of the crystal lattice. Lattices with geometries like buckled honeycomb, kagome, or triangular structures, which can be formed in these materials, are predicted to host various topological phases, including topological insulators, topological semimetals, and quantum spin liquids. The interplay between strong electron correlations, spin-orbit coupling, and magnetism in these neodymium-containing oxide systems provides a rich platform for the discovery and manipulation of these emergent quantum and topological phenomena.

Surface Chemistry and Adsorption Mechanisms on Neodymium Oxide

The surface of neodymium oxide (Nd₂O₃) can interact with and adsorb various molecules, a process that is critical for applications such as mineral processing and catalysis. The adsorption of salicyl hydroxamic acid (SHA) onto Nd₂O₃ surfaces has been studied to understand the underlying mechanisms. These studies reveal that the adsorption process is complex and depends on factors like the concentration of SHA and the pH of the solution.

At low concentrations, SHA appears to adsorb onto the Nd₂O₃ surface as a monolayer through a chemisorption process. This involves the formation of a chemical bond between the SHA molecule and the neodymium atoms on the surface. The mechanism is believed to be an ion exchange, where the SHA molecule displaces hydroxide (B78521) ions (OH⁻) or other surface species.